

A Head-to-Head Comparison: Mipsagargin vs. PSMA-Targeted Radioligand Therapy

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Compound of Interest

Compound Name: Mipsagargin

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In the evolving landscape of targeted cancer therapies, particularly for malignancies expressing Prostate-Specific Membrane Antigen (PSMA), two distinct therapeutic modalities have emerged: **Mipsagargin**, a PSMA-activated cytotoxic prodrug, and PSMA-targeted radioligand therapy (RLT), which delivers localized radiation to tumor cells. This guide provides a comprehensive, data-driven comparison of these two approaches to inform researchers, scientists, and drug development professionals.

At a Glance: Key Differences

Feature	Mipsagargin	PSMA-Targeted Radioligand Therapy (177Lu-PSMA-617)
Therapeutic Agent	Prodrug of thapsigargin analog (12-ADT)	Radionuclide (Lutetium-177) linked to a PSMA-binding ligand
Mechanism of Action	Inhibition of SERCA pump, leading to apoptosis	DNA damage induced by beta-particle radiation
Target Activation	Enzymatic cleavage of a masking peptide by PSMA	Binding of the ligand to PSMA on the cell surface
Clinical Development Stage	Phase II trials completed	Phase III trials completed; FDA approved

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials of **Mipsagargin** and the pivotal VISION trial for 177Lu-PSMA-617. It is crucial to note that these data are not from direct head-to-head trials and involve different patient populations and tumor types, thus precluding a direct statistical comparison.

Table 1: Efficacy Data

Parameter	Mipsagargin (Phase II, Hepatocellular Carcinoma) [1][2][3]	177Lu-PSMA-617 (Phase III VISION, mCRPC)[4][5][6][7][8]
Patient Population	Advanced Hepatocellular Carcinoma (post-sorafenib)	Metastatic Castration-Resistant Prostate Cancer (mCRPC)
Number of Patients	25	831
Median Time to Progression (TTP) / Radiographic Progression-Free Survival (rPFS)	4.2 - 4.5 months (TTP)	8.7 months (rPFS)
Median Overall Survival (OS)	6.8 months	15.3 months
Objective Response Rate (ORR)	0%	Not a primary endpoint, but other measures of response were significant
Disease Control Rate (DCR)	63% (Stable Disease)	Not explicitly reported as DCR, but significant delay in progression observed

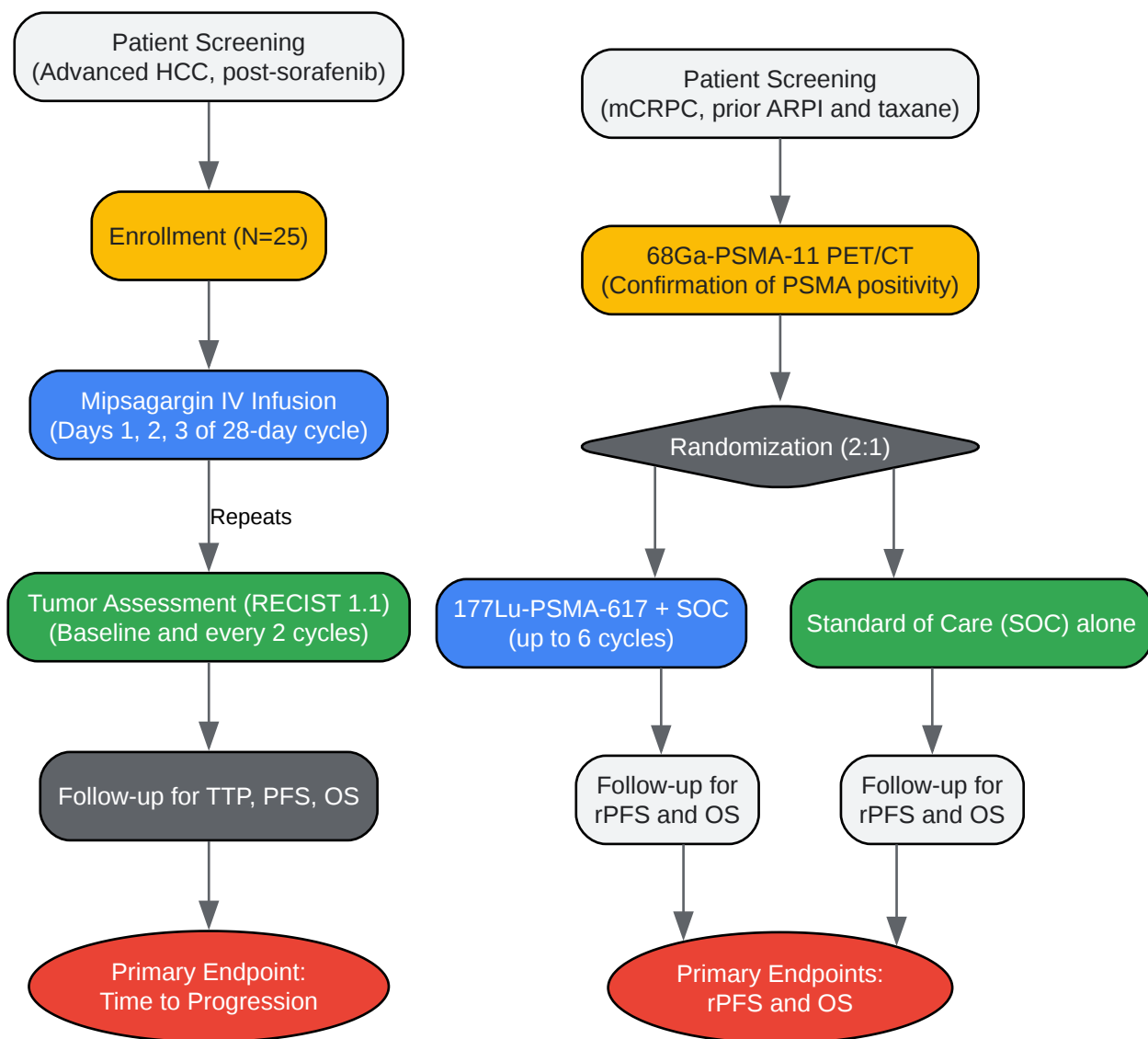
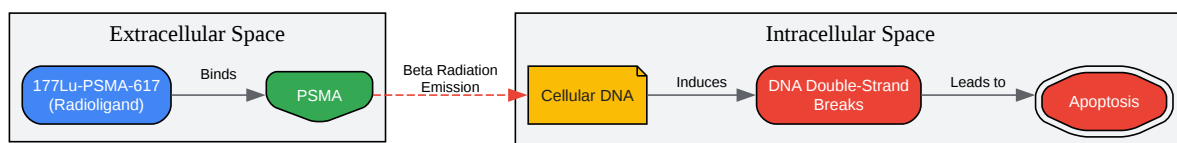
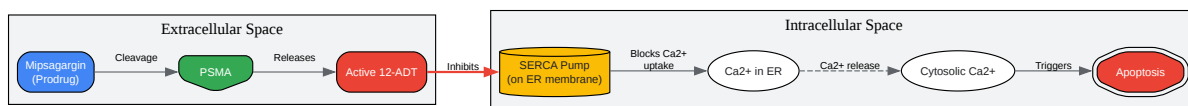
Table 2: Safety and Tolerability - Common Treatment-Emergent Adverse Events (Any Grade)

Adverse Event	Mipsagargin (Phase I/II)[2][3][9]	177Lu-PSMA-617 (Phase III VISION)[6][7][10]
Fatigue	56%	43.1%
Increased Blood Creatinine	68%	Not reported as a leading event
Nausea	44%	35.3%
Dry Mouth	Not reported as a leading event	38.8%
Anemia	Not reported as a leading event	Grade ≥3: 12.9%
Thrombocytopenia	Grade 4: One patient (DLT)	Grade ≥3: 7.9%
Rash	Grade 3: One patient (DLT)	Not reported as a leading event

Mechanism of Action

Mipsagargin: Disrupting Calcium Homeostasis

Mipsagargin is a prodrug that specifically targets cells expressing PSMA, which is found on the surface of prostate cancer cells and the neovasculature of many solid tumors.[4][11] The prodrug consists of a cytotoxic analog of thapsigargin, 8-O-(12-aminododecanoyl)-8-O-debutanoylthapsigargin (12-ADT), linked to a peptide that masks its activity.[4] Upon encountering PSMA, the enzyme cleaves the masking peptide, releasing the active 12-ADT. [12] 12-ADT then potently and irreversibly inhibits the Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[13][14][15][16] This inhibition disrupts cellular calcium homeostasis, leading to elevated cytosolic calcium levels and subsequent induction of apoptosis.[4][13]



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